1-Methoxy(1-~13~C)benzene
Description
Significance of Site-Specific Carbon-13 Isotopic Labeling in Chemical Science
Isotopic labeling, the practice of replacing an atom in a molecule with one of its isotopes, is an indispensable technique in the chemical and biological sciences. sigmaaldrich.com While isotopes of an element share the same number of protons, they differ in the number of neutrons, leading to a difference in mass but minimal alteration of chemical reactivity. Carbon-13 (¹³C), a stable, non-radioactive isotope of carbon, is particularly valuable. Although it has a low natural abundance of about 1.1%, its nuclear spin makes it detectable by Nuclear Magnetic Resonance (NMR) spectroscopy. portlandpress.com
Site-specific isotopic labeling involves the incorporation of a ¹³C atom at a single, defined position within a molecule. sigmaaldrich.comacs.org This strategic placement offers several distinct advantages over uniform labeling, where all carbons are replaced with ¹³C:
Spectral Simplification: NMR spectra of complex molecules can be crowded and difficult to interpret. Site-specific labeling dramatically simplifies these spectra by enhancing the signal only from the labeled position, aiding in unambiguous resonance assignment. portlandpress.com
Mechanistic Probing: By "tagging" a specific atom, researchers can follow its journey through a chemical reaction. This allows for the direct observation of bond-making and bond-breaking events, the identification of transient intermediates, and the differentiation between competing reaction pathways.
Enhanced Sensitivity: Isotopic enrichment with ¹³C boosts the signal intensity in NMR experiments, allowing for the study of reaction kinetics and the detection of low-concentration species. sigmaaldrich.com
The ability to "turn on" NMR signals at selected sites provides a site-resolved spectroscopic probe that is crucial for detailed studies of molecular structure, dynamics, and function. portlandpress.comchemrxiv.org This targeted approach is fundamental in fields ranging from materials science to drug development. chemrxiv.org
Rationale for Research Focus on 1-Methoxy(1-¹³C)benzene
The specific focus on 1-Methoxy(1-¹³C)benzene stems from the convergence of the importance of its parent structure, anisole (B1667542), in organic chemistry and the unique advantages conferred by placing the isotopic label at the ipso-carbon (the aromatic carbon atom bonded to the methoxy (B1213986) group).
Anisole (methoxybenzene) and its derivatives are ubiquitous structural motifs in organic chemistry and serve as versatile building blocks and reaction substrates. ontosight.aiuoa.gr The methoxy group (–OCH₃) significantly influences the reactivity of the benzene (B151609) ring. It is an activating group, meaning it donates electron density to the aromatic system, making the ring more susceptible to electrophilic aromatic substitution reactions. pnas.org This property makes anisole a model substrate for studying these fundamental reactions. pnas.org
Furthermore, the methoxy group can act as a traceless activating and directing group in organic synthesis. researchgate.net In recent years, significant research has focused on the cleavage of the strong carbon-oxygen bond in anisole derivatives, enabling them to be used as surrogates for aryl halides in cross-coupling reactions to form new carbon-carbon bonds. researchgate.netacs.org The thermal decomposition of anisoles is also a key area of study, particularly for understanding the pyrolysis of lignin, a complex polymer rich in methoxy-substituted aromatic units. aip.org
The diverse reactivity of the anisole scaffold makes it a prime candidate for detailed mechanistic investigations.
Placing the ¹³C label at the C1 position—the ipso-carbon—of the anisole ring provides a precise tool for dissecting reaction mechanisms. This specific labeling strategy is superior for tracking transformations that directly involve this carbon atom.
For example, in electrophilic aromatic substitution, it is widely accepted that the reaction proceeds through a positively charged intermediate known as an arenium ion or σ-complex. pnas.org By labeling the ipso-carbon, researchers can directly probe the electronic environment of this position and track any subsequent rearrangements or substitution events.
In reactions involving the cleavage of the C(aryl)–O bond, such as certain nickel-catalyzed cross-couplings, labeling the ipso-carbon allows for unambiguous confirmation that the reaction proceeds via the desired pathway. acs.org It helps to trace the fate of the carbon atom that was originally part of this crucial bond.
Moreover, transformations involving ipso-substitution, where an incoming group displaces the substituent already present (in this case, the methoxy group), can be definitively identified. researchgate.net Such pathways can be overlooked but are critical in areas like the biodegradation of pollutants. researchgate.net The ¹³C label at the ipso position acts as an undeniable marker, revealing the hidden gates of complex reaction cascades.
The table below summarizes key properties of the unlabeled parent compound, Anisole.
| Property | Value |
| Molecular Formula | C₇H₈O |
| Molar Mass | 108.14 g/mol |
| Boiling Point | 153.8 °C |
| Density | 0.995 g/mL |
| Solubility in Water | 1.74 g/L |
| Primary Use in Research | Model substrate for electrophilic substitution and C-O bond activation studies. pnas.org |
The introduction of a ¹³C atom at the C1 position minimally affects these physical properties but provides a powerful spectroscopic handle for detailed mechanistic analysis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methoxy(113C)cyclohexatriene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i7+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOXTESZEPMUJZ-CDYZYAPPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[13C]1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745646 | |
| Record name | 1-Methoxy(1-~13~C)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154492-88-3 | |
| Record name | Benzene-13C, 1-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154492-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methoxy(1-~13~C)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 154492-88-3 | |
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Mechanistic Investigations Employing 1 Methoxy 1 13c Benzene
Kinetic Isotope Effect (KIE) Studies
Kinetic isotope effect studies measure the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its heavier isotopes. For 1-Methoxy(1-¹³C)benzene, comparing its reaction rate to that of the unlabeled (¹²C) compound (k₁₂/k₁₃) provides invaluable information about the bonding changes occurring at the C1 carbon during the rate-determining step of the reaction. core.ac.ukprinceton.edu Isotopic substitution does not alter the potential energy surface of the reaction, meaning any change in rate is due to the mass difference, which primarily affects the vibrational frequencies of bonds to the isotopic atom. core.ac.ukprinceton.edu
Elucidation of Rate-Determining Steps via ¹³C KIE
The ¹³C kinetic isotope effect is a sensitive probe for identifying the slowest step in a multi-step reaction, known as the rate-determining step (RDS). epfl.ch A significant KIE (greater than 1) indicates that a bond to the isotopically labeled carbon is being broken or formed in the RDS. Conversely, a KIE of unity (or very close to it) suggests that the bonding at the labeled position is not significantly altered in the rate-limiting step.
A primary ¹³C isotope effect is observed when a bond to the ¹³C-labeled carbon is cleaved or formed in the rate-determining step. core.ac.uk These effects are typically small, with k₁₂/k₁₃ values ranging from 1.01 to 1.05, but they provide direct evidence of bond-breaking at the labeled position. core.ac.uk For example, in a reaction where the C1-O bond of 1-Methoxy(1-¹³C)benzene is cleaved during the RDS, a normal primary KIE would be expected. The C-O bond is weaker for the lighter ¹²C isotope due to its higher zero-point energy, leading to a faster reaction rate compared to the ¹³C-substituted molecule. core.ac.ukprinceton.edu
An example can be seen in the acid-catalyzed decarboxylation of carboxylic acids, where the cleavage of a C-C bond is often rate-determining. Studies on 2,4-dimethoxybenzoic acid, a related structure, showed a ¹³C KIE of 1.022 for the decarboxylation process. researchgate.net While this value is significant, it is smaller than the theoretical maximum for C-C bond cleavage alone, indicating that other steps, like proton transfer, are also kinetically significant and partially mask the full isotope effect of the bond-breaking step. researchgate.net
Secondary ¹³C isotope effects occur when the labeled carbon is not directly involved in bond making or breaking in the RDS, but its local environment and hybridization state change. core.ac.uk These effects are generally smaller than primary KIEs. A normal secondary KIE (k₁₂/k₁₃ > 1) is often associated with a change in hybridization from sp³ to sp², as the bonding environment becomes less constricted in the transition state. core.ac.uk Conversely, an inverse secondary KIE (k₁₂/k₁₃ < 1) is typically observed for a hybridization change from sp² to sp³, indicating a more sterically hindered and tightly bound transition state. core.ac.uk
In electrophilic aromatic substitution reactions involving 1-Methoxy(1-¹³C)benzene, the attack of an electrophile at the C1 position would force a change from sp² to sp³ hybridization. This change would be expected to produce an inverse secondary KIE. For instance, in the hydroxylation of benzene (B151609), an inverse KIE of approximately 0.85 was observed, which is consistent with the addition of an electrophile to the aromatic ring to form a σ-adduct, changing the hybridization of the carbon from sp² to sp³. acs.org This type of measurement can help distinguish between concerted pathways and those involving discrete intermediates. nih.gov
Probing Transition State Structures and Bond Changes
The precise magnitude of the ¹³C KIE provides detailed insight into the structure of the transition state. According to the Hammond postulate, the transition state's structure resembles the species (reactant, intermediate, or product) to which it is closest in energy. princeton.edu A larger primary KIE suggests a more symmetrical transition state where the bond to the isotopic carbon is roughly half-broken. princeton.edu
For 1-Methoxy(1-¹³C)benzene, a reaction involving the cleavage of the C1-aryl bond can be analyzed. The magnitude of the KIE can reveal the extent of bond cleavage in the transition state. Computational models are often used alongside experimental KIEs to refine the proposed transition state structure. For example, comparing experimental KIEs with values calculated for different theoretical transition states can help determine whether a mechanism is more Sₙ1-like (with significant charge buildup and a loose transition state) or Sₙ2-like (with a more concerted, tighter transition state). nih.gov In glycosylation reactions, which involve cleavage of a C-O bond adjacent to an oxygen, the α-¹³C KIE was diagnostic, with a value of 1.032 indicating a concerted enzymatic hydrolysis. nih.gov
Analysis of Electronic and Steric Effects on Reaction Rates
The reactivity of 1-Methoxy(1-¹³C)benzene is heavily influenced by the electronic and steric properties of the methoxy (B1213986) group. The methoxy group is a strong electron-donating group through resonance, which activates the benzene ring toward electrophilic aromatic substitution, primarily at the ortho and para positions. masterorganicchemistry.comlibretexts.org However, it also exerts a steric effect that can hinder attack at the ortho positions, often making the para product dominant. masterorganicchemistry.com
KIE studies using 1-Methoxy(1-¹³C)benzene can help separate these effects. By measuring the KIE at the C1 position, researchers can probe how electronic changes at other positions on the ring affect the bonding at C1 in the transition state. For instance, comparing the KIE for reactions with different electrophiles can reveal how the electronic demand of the electrophile influences the degree of bond breaking/formation at the transition state. scispace.com In studies of benzoate (B1203000) dioxygenase with various substituted benzoates, it was found that substrates with greater positive partial charge at the C2 position (ortho to the carboxylate) exhibited higher activity, demonstrating a clear electronic effect. nih.gov Simultaneously, the regioselectivity of the reaction showed a positive correlation with the size of the substituent, highlighting the role of steric hindrance. nih.gov
Table 1: Representative ¹³C Kinetic Isotope Effects in Related Reactions
| Reaction | Labeled Position | KIE (k₁₂/k₁₃) | Interpretation | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis of β-methylglucoside | Anomeric Carbon (C1) | 1.011 | Sₙ1 mechanism with oxocarbenium ion intermediate. | nih.gov |
| Enzymatic Hydrolysis of β-methylglucoside | Anomeric Carbon (C1) | 1.032 | Concerted Sₙ2-like mechanism. | nih.gov |
| Decarboxylation of 2,4-Dimethoxybenzoic Acid | Carboxyl Carbon | 1.022 | C-C bond cleavage is partially rate-determining. | researchgate.net |
| Benzene Hydroxylation | Ring Carbon | ~0.85 | Inverse secondary KIE; sp² to sp³ hybridization change. | acs.org |
Isotopic Tracing in Complex Reaction Pathways
Beyond KIE studies, 1-Methoxy(1-¹³C)benzene is an excellent tracer for elucidating complex reaction pathways. By labeling the C1 carbon, its fate can be followed through a series of reaction steps, rearrangements, or metabolic processes. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can detect the position of the ¹³C label in intermediates and final products. nih.gov
This method is particularly valuable for distinguishing between competing mechanisms. For example, if a reaction could proceed through two different pathways leading to different product isomers, tracing the ¹³C label from 1-Methoxy(1-¹³C)benzene can definitively identify which path was taken by locating the label in the product structure. Its use as a stable isotopologue allows for precise tracking in studies of reaction mechanisms, metabolic pathways, and structural dynamics with high sensitivity. In the development of new materials, such labeled compounds can help investigate polymerization processes and optimize production methods.
Tracking Carbon Atom Rearrangements and Migrations
The use of 1-Methoxy(1-¹³C)benzene has been instrumental in studying reactions where the carbon skeleton of the aromatic ring is altered. The ¹³C label acts as a beacon, allowing for the unambiguous determination of its position in the products through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
In other rearrangement reactions, such as certain copper-catalyzed processes, the migration of the methoxy group itself can be tracked. rsc.org While not a skeletal rearrangement of the benzene ring, the ability to follow the ¹³C-labeled carbon provides clear evidence of the migration pathway.
Identification of Reaction Intermediates
Isotopic labeling with 1-Methoxy(1-¹³C)benzene is a key strategy for identifying and characterizing transient intermediates in a reaction sequence. The distinct signal of the ¹³C nucleus in NMR spectroscopy allows for the detection of species that may be present in low concentrations or have short lifetimes.
Furthermore, in electrophilic aromatic substitution reactions, the formation of arenium ion intermediates (σ-complexes) is a classic concept. acs.org While often transient, the use of ¹³C labeling can help to confirm the structure of these intermediates. The position of the ¹³C label in the products can infer the structure of the most stable arenium ion precursor.
Studies of Radical Pathways and Trapping Experiments
The involvement of radical species in reaction mechanisms can be investigated using 1-Methoxy(1-¹³C)benzene, often in conjunction with radical trapping agents. The isotopic label helps to identify the origin of the radical species and to trace its path through the reaction.
Radical trapping experiments, for example, can be performed in the presence of a radical scavenger like 2,2,6,6-tetramethylpiperidyl-1-oxyl (TEMPO). beilstein-journals.org If a radical is formed from the anisole (B1667542) molecule, it can be trapped by TEMPO, and the resulting adduct can be analyzed by mass spectrometry. The presence of the ¹³C label in the trapped fragment would confirm its origin from the anisole starting material.
Studies on the oxidation of anisole have also shed light on radical pathways. The phenoxy radical is a key intermediate in the pyrolysis and oxidation of anisole. ntnu.no While direct observation of this radical can be challenging, the analysis of the final products derived from 1-Methoxy(1-¹³C)benzene can provide indirect evidence for its formation and subsequent reactions, such as recombination with other radicals to form cresols or decomposition to a cyclopentadienyl (B1206354) radical and carbon monoxide. ntnu.no
Reaction Pathway Analysis of Anisole Derivatives
The principles of isotopic labeling with ¹³C extend to the broader study of reactions involving anisole and its derivatives. The methoxy group is a significant activating group that directs the course of many reactions. wikipedia.org
Electrophilic Aromatic Substitution Mechanisms
Anisole readily undergoes electrophilic aromatic substitution, and the methoxy group directs incoming electrophiles to the ortho and para positions. wikipedia.orgchegg.com The use of 1-Methoxy(1-¹³C)benzene allows for a detailed analysis of the regioselectivity and the electronic effects at play.
The mechanism of these substitutions typically involves the attack of an electrophile on the electron-rich benzene ring to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. minia.edu.egnptel.ac.in The position of the ¹³C label can be used to probe the relative stabilities of the possible intermediates. For example, in the nitration of anisole, the major products are ortho- and para-nitroanisole. pdx.edu By analyzing the ¹³C NMR spectrum of the product mixture derived from 1-Methoxy(1-¹³C)benzene, the precise ratio of these isomers can be determined, providing quantitative data on the directing effect of the methoxy group.
Recent research has also challenged the classic two-step mechanism for some electrophilic aromatic substitutions, suggesting that concerted pathways or addition-elimination mechanisms may be operative under certain conditions. acs.org Isotopic labeling studies can provide crucial data to distinguish between these alternative mechanistic possibilities.
Oxidation and Functionalization Reactions
The oxidation and functionalization of anisole can lead to a variety of valuable products. Isotopic labeling with ¹³C is essential for unraveling the often complex reaction pathways involved. For instance, the oxidation of anisole can yield products like methoxyphenols and benzoquinones. researchgate.net Using 1-Methoxy(1-¹³C)benzene, the fate of the original C1 carbon can be traced, helping to determine whether it remains in the aromatic ring or is involved in other transformations.
In enzymatic oxidation reactions, such as those catalyzed by unspecific peroxygenases (UPOs), anisole can be converted into a range of hydroxylated and demethylated products. researchgate.net Isotopic labeling studies, including the use of ¹⁸O-labeled water and hydrogen peroxide, have been used to elucidate the routes of ether cleavage and oxygen incorporation. researchgate.net
Furthermore, electrochemical oxidation of anisole derivatives has emerged as a method for synthesizing complex spiro compounds. chinesechemsoc.orgacs.org The proposed mechanisms often involve the formation of radical cations. chinesechemsoc.org The use of ¹³C-labeled anisole derivatives in such studies can provide definitive evidence for the proposed intermediates and reaction pathways.
Advanced Spectroscopic Analysis of 1 Methoxy 1 13c Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-Methoxy(1-¹³C)benzene
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. In the context of 1-Methoxy(1-¹³C)benzene, the specific isotopic labeling at the methoxy (B1213986) carbon allows for precise investigation of this position and its interactions within the molecule.
Carbon-13 NMR Chemical Shift Analysis
The ¹³C NMR chemical shift of the methoxy carbon in anisole (B1667542) and its derivatives is a sensitive probe of the local electronic environment. For anisole itself, the methoxy carbon resonance typically appears around 55.1 ppm. cdnsciencepub.com
The introduction of substituents onto the aromatic ring of anisole significantly influences the chemical shift of the methoxy carbon. These effects are transmitted through the aromatic π-system and can be attributed to a combination of resonance and inductive effects. tandfonline.com
Electron-donating groups generally cause a downfield shift (deshielding) of the methoxy carbon. This is because these groups increase the electron density in the aromatic ring, which in turn enhances the resonance interaction with the methoxy group's oxygen lone pair. This increased resonance deshields the methoxy carbon. uba.ar
Electron-withdrawing groups tend to cause an upfield shift (shielding) of the methoxy carbon. These groups decrease the electron density in the ring, reducing the resonance interaction with the methoxy group and leading to increased shielding of the methoxy carbon. uba.ar
The position of the substituent on the aromatic ring also plays a crucial role. Ortho-substituents can induce steric effects that alter the conformation of the methoxy group, thereby influencing its chemical shift. cdnsciencepub.comcdnsciencepub.com In di-ortho substituted anisoles, significant steric hindrance can force the methoxy group out of the plane of the aromatic ring, disrupting conjugation and causing a notable change in the methoxy carbon's chemical shift. cdnsciencepub.comcdnsciencepub.com
| Substituent | Position | ¹³C Chemical Shift (ppm) of -OCH₃ |
|---|---|---|
| H | - | 55.1 |
| 4-NO₂ | para | 55.9 |
| 4-CH₃ | para | 55.0 |
| 2-CH₃ | ortho | 55.1 |
| 2,6-(CH₃)₂ | di-ortho | 60.5 |
The conformation of the methoxy group relative to the aromatic ring has a pronounced effect on its ¹³C NMR chemical shift. In unhindered anisoles, the methoxy group preferentially adopts a planar conformation to maximize the resonance interaction between the oxygen's p-type lone pair and the aromatic π-system. uba.ar
However, in sterically hindered derivatives, such as those with bulky ortho substituents, the methoxy group can be forced to rotate out of the plane of the ring. This rotation disrupts the conjugation and leads to a significant downfield shift of the methoxy carbon resonance, typically to around 62 ppm, compared to the usual ~56 ppm for a planar conformation. nih.govresearchgate.net This deshielding is not primarily due to a change in the oxygen lone pair conjugation but is attributed to changes in the virtual molecular orbital space upon rotation. nih.govresearchgate.net
Carbon-Proton Coupling Constant (¹J(C,H)) Investigations
The one-bond carbon-proton coupling constant, ¹J(C,H), provides valuable insights into the hybridization and electronic structure of the C-H bond. For the methoxy group in 1-Methoxy(1-¹³C)benzene, this parameter is sensitive to the electronic environment and molecular conformation.
The magnitude of ¹J(C,H) is directly proportional to the s-character of the carbon hybrid orbital used in the C-H bond. Factors that increase the s-character of this orbital will increase the value of ¹J(C,H). In aromatic systems, the electronic effects of substituents can influence the hybridization of the methoxy carbon and, consequently, the ¹J(C,H) of its protons.
Generally, electron-withdrawing substituents on the aromatic ring tend to increase the ¹J(C,H) values of the methoxy protons, while electron-donating groups have the opposite effect. This is because electron-withdrawing groups increase the electronegativity of the aromatic system, which in turn increases the s-character of the methoxy carbon's orbital in the C-O bond, and consequently in the C-H bonds.
| Substituent | Position | ¹J(C,H) (Hz) |
|---|---|---|
| H | - | 143.2 |
| 4-NO₂ | para | 145.0 |
| 4-NH₂ | para | 142.5 |
The orientation of the lone pairs on the methoxy oxygen atom relative to the C-H bonds of the methyl group can influence the ¹J(C,H) coupling constants. This phenomenon, known as the Perlin effect, is a manifestation of stereoelectronic interactions. researchgate.net Specifically, a lone pair anti-periplanar to a C-H bond can lead to a decrease in the ¹J(C,H) value due to hyperconjugative interactions.
In the preferred planar conformation of anisole, one of the oxygen lone pairs is in the plane of the aromatic ring, and the other is perpendicular to it. The in-plane lone pair can have a differential interaction with the C-H bonds of the methyl group depending on their rotational conformation. While this effect is more pronounced in cyclic systems, it can contribute to the averaged ¹J(C,H) value observed for the freely rotating methyl group in anisole. Theoretical studies and analysis of related systems suggest that these hyperconjugative interactions of the type LP(O) → σ*(C-H) can affect the magnitude of the coupling constant. nih.gov
Advanced NMR Techniques for ¹³C-Labeled Compounds
The specific introduction of a ¹³C isotope at the C1 position of 1-Methoxybenzene provides a unique handle for a suite of advanced Nuclear Magnetic Resonance (NMR) techniques. These methods leverage the properties of the ¹³C nucleus to elucidate detailed structural and quantitative information that would be difficult or impossible to obtain for the unlabeled compound.
Two-Dimensional NMR Correlation Experiments (e.g., HMQC, HMBC)
Two-dimensional (2D) NMR experiments are powerful tools for establishing connectivity between different nuclei within a molecule. For 1-Methoxy(1-¹³C)benzene, heteronuclear correlation experiments that link the ¹³C nucleus to ¹H nuclei are particularly insightful.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments are used to determine one-bond correlations between protons and the carbons they are directly attached to. libretexts.orgsdsu.edu In the case of 1-Methoxy(1-¹³C)benzene, an HMQC or HSQC experiment would show a correlation peak between the ¹³C signal of the labeled C1 carbon and the proton signal of the hydrogen atom directly attached to it (if it were not a quaternary carbon). However, since the C1 carbon in anisole is quaternary (bonded to oxygen and three other carbons), it has no directly attached protons. Therefore, no cross-peak would be observed for the C1 position in an HMQC/HSQC spectrum, confirming its substitution pattern. libretexts.org Cross-peaks would, however, be observed for the other protonated carbons in the molecule, confirming their respective ¹H-¹³C connections.
Heteronuclear Multiple Bond Correlation (HMBC): This technique is crucial for identifying longer-range couplings, typically over two to three bonds (²J_CH_ and ³J_CH_). libretexts.orgsdsu.eduoxinst.com For 1-Methoxy(1-¹³C)benzene, an HMBC experiment is particularly informative. It would reveal correlation cross-peaks between the enriched ¹³C1 signal and several nearby protons. Specifically, correlations would be expected between the C1 carbon and:
The protons on the methoxy group (-OCH₃), which are three bonds away.
The ortho protons (at C2 and C6), which are two bonds away.
These correlations are invaluable for confirming the specific site of isotopic labeling and for assigning the chemical shifts of the protons and carbons in the aromatic ring. walisongo.ac.id The presence of these specific long-range correlations provides unambiguous evidence of the molecular structure around the labeled site.
The table below illustrates the expected 2D NMR correlations for the labeled carbon in 1-Methoxy(1-¹³C)benzene.
| Experiment | Correlating Nuclei | ¹³C Signal (ppm) | Correlating ¹H Signal (ppm) | Number of Bonds | Expected Result |
| HMQC/HSQC | ¹³C1 - ¹H | ~159-160 | N/A | 1 | No cross-peak |
| HMBC | ¹³C1 - ¹H (ortho) | ~159-160 | ~6.8-7.0 | 2 | Cross-peak present |
| HMBC | ¹³C1 - ¹H (methoxy) | ~159-160 | ~3.8 | 3 | Cross-peak present |
Note: Chemical shifts (ppm) are approximate and can vary based on solvent and experimental conditions.
Quantitative ¹³C NMR Spectroscopy for Structural Characterization
While standard ¹³C NMR spectroscopy is often considered non-quantitative due to long relaxation times and the Nuclear Overhauser Effect (NOE), specific methodologies can be employed to obtain accurate quantitative data (qNMR). magritek.com For isotopically labeled compounds like 1-Methoxy(1-¹³C)benzene, quantitative ¹³C NMR is a powerful tool for determining the precise level of isotopic enrichment.
To achieve quantitative results, experimental parameters must be carefully controlled. This includes using a long relaxation delay between pulses to ensure all nuclei fully return to equilibrium and employing inverse-gated decoupling to suppress the NOE, which can otherwise lead to inconsistent signal enhancement. magritek.com
In a typical application, a known quantity of a reference standard would be added to the sample. The integral of the enhanced signal from the ¹³C-labeled C1 carbon in 1-Methoxy(1-¹³C)benzene is compared to the integral of a signal from the reference standard. This comparison allows for the precise calculation of the concentration of the labeled compound and, consequently, the determination of its isotopic purity. The high resolution and well-dispersed signals in ¹³C NMR make it highly suitable for such quantitative analysis, often superior to ¹H NMR where signal overlap can be problematic. mdpi.com
The following table presents hypothetical data from a quantitative ¹³C NMR experiment to determine the enrichment of a sample of 1-Methoxy(1-¹³C)benzene.
| Signal | Chemical Shift (ppm) | Integral Value | Moles (Calculated) | Isotopic Enrichment (%) |
| ¹³C1 of Labeled Anisole | 159.8 | 100.0 | 0.10 | 99.0 |
| C1 of Unlabeled Anisole (natural abundance) | 159.8 | 1.01 | 0.001 | 1.0 |
| Internal Standard | 77.0 | 50.0 | 0.05 (known) | N/A |
Hyperpolarized ¹³C NMR Research Probes
A significant limitation of ¹³C NMR is its inherently low sensitivity, stemming from the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus. magritek.comhw.ac.uk Hyperpolarization techniques are advanced methods designed to overcome this limitation by dramatically increasing the population difference between nuclear spin states, leading to signal enhancements of several orders of magnitude. nih.govmagritek.com
1-Methoxy(1-¹³C)benzene is a candidate for use as a hyperpolarized research probe. Techniques such as Signal Amplification By Reversible Exchange (SABRE) can be used to transfer polarization from parahydrogen to the ¹³C nucleus, making it highly visible in NMR experiments even at very low concentrations. magritek.commdpi.com
The long relaxation times often associated with quaternary carbons, such as the labeled C1 in anisole, can be advantageous for hyperpolarization, as they allow the enhanced polarization state to be maintained for a longer duration. nih.gov This property makes hyperpolarized 1-Methoxy(1-¹³C)benzene and similar molecules useful as probes in various applications, including:
Reaction Monitoring: Tracking the metabolic fate of the molecule in biological systems. nih.gov
Binding Assays: Observing interactions with larger molecules, where the enhanced signal allows for detection of binding events. nih.gov
Magnetic Resonance Imaging (MRI): Using the hyperpolarized ¹³C signal to generate high-contrast images in metabolic studies. whiterose.ac.uk
The development of molecular probes with deuterated methoxy groups has been shown to create long-lived hyperpolarization states, a concept directly applicable to derivatives of 1-Methoxy(1-¹³C)benzene. nih.gov
Mass Spectrometry (MS) Applications in ¹³C-Labeled Research
Mass spectrometry is an indispensable tool in the analysis of isotopically labeled compounds. It distinguishes molecules based on their mass-to-charge ratio (m/z), making it ideal for differentiating between a labeled compound and its unlabeled counterpart.
Use of ¹³C-Labeled Compounds as Internal Standards for Quantification
One of the most critical applications of ¹³C-labeled compounds is their use as internal standards in quantitative mass spectrometry. 1-Methoxy(1-¹³C)benzene serves as an ideal internal standard for the quantification of unlabeled anisole.
The principle relies on the fact that the isotopically labeled standard is chemically identical to the analyte. It therefore exhibits the same behavior during sample preparation, extraction, chromatography, and ionization in the mass spectrometer. Any sample loss or variation in instrument response will affect both the analyte and the standard equally.
In a typical workflow, a precise amount of 1-Methoxy(1-¹³C)benzene is added to a sample containing an unknown quantity of unlabeled anisole. The sample is then analyzed, and the mass spectrometer measures the signal intensities for both the analyte (unlabeled anisole, C₇H₈O) and the internal standard (1-Methoxy(1-¹³C)benzene, ¹³CC₆H₈O). Since the standard has a mass that is one unit higher, their signals are easily resolved. The ratio of the analyte signal to the internal standard signal is then used to calculate the concentration of the analyte, providing a highly accurate and precise measurement.
| Compound | Formula | Molecular Weight (Da) | Role in Analysis | Measured m/z |
| Anisole (Analyte) | C₇H₈O | 108.0575 | Analyte | 108 |
| 1-Methoxy(1-¹³C)benzene | ¹³CC₆H₈O | 109.0608 | Internal Standard | 109 |
Advanced MS Techniques for Isotopic Analysis (e.g., GC-MS, HRMS, Isotope Ratio Mass Spectrometry)
Several advanced mass spectrometry techniques are employed to characterize 1-Methoxy(1-¹³C)benzene and its applications.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a workhorse technique for the analysis of volatile and semi-volatile compounds. hpst.czresearchgate.net The gas chromatograph separates components of a mixture, which are then introduced into the mass spectrometer for detection. For 1-Methoxy(1-¹³C)benzene, GC-MS is used to:
Assess chemical purity by separating it from any starting materials or byproducts.
Confirm its identity through the characteristic fragmentation pattern in the mass spectrum.
Quantify its abundance when used as an internal standard. shimadzu.com
High-Resolution Mass Spectrometry (HRMS): HRMS instruments can measure the mass-to-charge ratio of an ion with extremely high accuracy (typically to within 0.001 Da). This capability allows for the unambiguous determination of a molecule's elemental formula from its exact mass. For 1-Methoxy(1-¹³C)benzene, HRMS can be used to:
Confirm the successful incorporation of the ¹³C isotope by measuring an exact mass consistent with the formula ¹³CC₆H₈O.
Differentiate the labeled compound from other potential isobaric interferences (molecules with the same nominal mass but different elemental compositions).
Isotope Ratio Mass Spectrometry (IRMS): This specialized technique is designed for the high-precision measurement of isotope ratios. researchgate.net While HRMS confirms the presence of the label, GC-IRMS (Gas Chromatography-Isotope Ratio Mass Spectrometry) can precisely quantify the degree of ¹³C enrichment. researchgate.netcurtin.edu.au In a GC-IRMS system, the compound eluting from the GC is combusted to CO₂, and the mass spectrometer then measures the ratio of ¹³CO₂ to ¹²CO₂ with very high precision. This allows for an exact determination of the isotopic abundance at the labeled position, which is critical for studies where precise knowledge of the enrichment level is required.
Fragmentation Pathway Analysis of ¹³C-Labeled Species
The analysis of the mass spectrum of 1-Methoxy(1-¹³C)benzene provides significant insights into its fragmentation pathways under electron ionization. The incorporation of a stable isotope at a specific position allows for the detailed tracking of atoms and fragments during the dissociation process. The fragmentation of this labeled anisole variant can be compared with that of unlabeled anisole to elucidate the underlying mechanisms.
Upon electron ionization, 1-Methoxy(1-¹³C)benzene forms a molecular ion with a mass-to-charge ratio (m/z) of 109, one mass unit higher than that of unlabeled anisole (m/z 108). The primary fragmentation pathways involve the cleavage of the O-¹³CH₃ bond and rearrangements leading to the expulsion of neutral molecules.
One of the principal fragmentation routes is the loss of the labeled methyl radical (•¹³CH₃). This α-cleavage results in the formation of the phenoxy cation [C₆H₅O]⁺. Due to the ¹³C label not being present in this fragment, its m/z value remains at 93, the same as the corresponding fragment in unlabeled anisole.
Another significant fragmentation pathway involves a rearrangement process that leads to the elimination of formaldehyde (B43269). In the case of 1-Methoxy(1-¹³C)benzene, this involves the expulsion of labeled formaldehyde (H₂¹³CO). This process results in the formation of a benzene (B151609) radical cation [C₆H₆]⁺•. The resulting fragment has an m/z of 78.
The fragment ion at m/z 93 can undergo further dissociation by losing a molecule of carbon monoxide. As the methoxy carbon is labeled, this corresponds to the loss of ¹³CO. This fragmentation leads to the formation of the cyclopentadienyl (B1206354) cation [C₅H₅]⁺, which is observed at an m/z of 65.
The key fragmentation pathways for 1-Methoxy(1-¹³C)benzene are summarized in the table below, highlighting the influence of the ¹³C label on the m/z values of the resulting fragments.
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion | Fragment Ion (m/z) |
| [C₆H₅O¹³CH₃]⁺• (109) | •¹³CH₃ | [C₆H₅O]⁺ | 93 |
| [C₆H₅O¹³CH₃]⁺• (109) | H₂¹³CO | [C₆H₆]⁺• | 78 |
| [C₆H₅O]⁺ (93) | ¹³CO | [C₅H₅]⁺ | 65 |
These fragmentation patterns, elucidated through the use of isotopic labeling, are crucial for the structural characterization of the molecule and for understanding the fundamental principles of ion chemistry. The ability to trace the fate of the labeled carbon atom provides unambiguous evidence for the proposed fragmentation mechanisms.
Theoretical and Computational Studies of 1 Methoxy 1 13c Benzene
Quantum Chemical Calculations for Molecular Structure and Conformation
The determination of the most stable three-dimensional arrangement of atoms in 1-Methoxy(1-¹³C)benzene is a fundamental goal of theoretical chemistry. Quantum chemical calculations are employed to find the equilibrium geometry of the molecule by minimizing its energy.
Density Functional Theory (DFT) has become a primary method for the geometry optimization of aromatic compounds due to its balance of computational cost and accuracy. nih.govacs.org For molecules like anisole (B1667542), DFT calculations are used to determine key geometric parameters such as bond lengths and angles. iucr.orgiucr.org Functionals like B3LYP are commonly paired with basis sets such as 6-31G(d,p) or 6-311G** to predict the molecular structure. nih.govicm.edu.placs.org
In these optimizations, the geometry is adjusted iteratively until the forces on the atoms are close to zero, representing a minimum on the potential energy surface. arxiv.org For anisole, a key conformational parameter is the dihedral angle defined by the C-O-C plane of the methoxy (B1213986) group and the plane of the benzene (B151609) ring. DFT calculations have shown that the planar conformation, where the methyl group lies in the plane of the benzene ring, is the most stable arrangement. researchgate.net This planarity allows for effective conjugation between the oxygen lone pair and the aromatic π-system. researchgate.net
Table 1: Selected Optimized Geometrical Parameters of Anisole using DFT Methods
This table presents typical data found in computational studies of anisole, the unlabeled analogue of 1-Methoxy(1-¹³C)benzene.
| Parameter | Method/Basis Set | Calculated Value |
|---|---|---|
| C-O Bond Length | B3LYP/6-31G** | 1.36 Å |
| O-CH₃ Bond Length | B3LYP/6-31G** | 1.42 Å |
| C-O-C Bond Angle | B3LYP/6-31G** | 118.6° |
| Dihedral Angle | B3LYP/6-31G** | 0° (Planar) |
Note: The isotopic substitution in 1-Methoxy(1-¹³C)benzene is not expected to significantly alter the equilibrium geometry compared to unlabeled anisole.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are also used to calculate molecular geometries. montana.edu Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide detailed structural information. researchgate.net
While HF methods can sometimes underestimate electron correlation effects, MP2 calculations offer a higher level of theory and can yield very accurate geometries. researchgate.netresearchgate.net Like DFT, ab initio calculations for anisole confirm a planar equilibrium geometry. researchgate.net The potential energy function for the internal rotation of the methoxy group has been studied using these methods, revealing the energy barrier associated with rotation out of the benzene plane. researchgate.net The G4 composite ab initio method, which involves geometry optimization at the B3LYP/6-31G(2df,p) level, is another high-accuracy approach used for such molecules. acs.org
Prediction and Interpretation of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting the spectroscopic data of molecules, including NMR spectra, vibrational frequencies, and spin-spin coupling constants.
The ¹³C NMR chemical shift is highly sensitive to the electronic environment of the carbon nucleus. DFT calculations are widely used to predict these shifts with high accuracy. nih.govresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to compute NMR shielding tensors, from which chemical shifts are derived. researchgate.net
For aromatic methoxy compounds, the calculated ¹³C chemical shift of the methoxy carbon is particularly sensitive to the dihedral angle between the methoxy group and the aromatic ring. nih.govresearchgate.net Studies have shown that out-of-plane rotation of the methoxy group leads to a significant deshielding (a higher ppm value) of its ¹³C resonance. nih.govresearchgate.net This phenomenon has been attributed to changes in the magnetic interactions between occupied and virtual molecular orbitals upon rotation. nih.govresearchgate.net Theoretical calculations can reproduce this experimental trend, making them a powerful tool for conformational analysis. researchgate.net The choice of functional and basis set, such as B3PW91/6-311G**, has been shown to provide results that correlate well with experimental data. researchgate.net
Table 2: Experimental vs. Calculated ¹³C NMR Chemical Shifts (δ, ppm) for Methoxy Groups in Aromatic Compounds
This table illustrates the typical accuracy of DFT calculations for predicting ¹³C chemical shifts of methoxy groups based on their orientation.
| Compound Feature | Orientation | Experimental δ (ppm) | Calculated δ (ppm) |
|---|---|---|---|
| Typical Aromatic Methoxy | In-plane | ~56 | ~55-57 |
| Sterically Hindered Methoxy | Out-of-plane | ~62 | ~61-63 |
Source: Data derived from findings in studies on aromatic natural products. nih.govresearchgate.net
Theoretical calculations can predict the vibrational frequencies that correspond to the absorption bands observed in infrared (IR) and Raman spectra. rsc.org By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal modes and their corresponding frequencies can be obtained. nih.gov
For 1-Methoxy(1-¹³C)benzene, DFT calculations can assign specific vibrational modes to experimental spectral peaks. icm.edu.pl Key vibrational modes for the methoxy group include the C-O stretching, CH₃ rocking, and symmetric/asymmetric C-H stretching modes. researchgate.net The isotopic labeling at the C1 position would be expected to cause a small but predictable shift in the frequencies of vibrational modes involving this carbon atom, a shift that can be precisely calculated.
Table 3: Calculated Vibrational Frequencies for Methoxy Group Modes
Representative frequencies for methoxy species calculated using quantum mechanical methods.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| ν(C-O) stretch | 925 - 1050 |
| r(CH₃) rock | 1120 - 1165 |
| νs(C-H) stretch | 2880 |
| νas(C-H) stretch | 2988 |
Source: Data from computational studies on methoxy species. researchgate.net
Spin-spin coupling constants (J-couplings) provide valuable information about the connectivity and geometry of a molecule through the bonds. openstax.org These parameters can be calculated using quantum chemical methods, primarily DFT. mdpi.com The Fermi contact interaction is typically the dominant mechanism contributing to one-bond and two-bond coupling constants. mdpi.com
For aromatic systems like 1-Methoxy(1-¹³C)benzene, theoretical modeling can elucidate the factors influencing J-couplings, such as C-H and C-C couplings within the ring and long-range couplings. cdnsciencepub.com For instance, the long-range coupling constant ⁵J(¹³C,¹³C) in anisole has been shown to be dependent on the dihedral angle of the methoxy group. cdnsciencepub.com Theoretical models can predict how changes in molecular geometry and substituent effects alter these coupling constants, aiding in the detailed structural analysis of the molecule. researchgate.net
Computational Approaches to Mechanistic Understanding
Computational chemistry provides powerful tools for investigating the reaction mechanisms of 1-Methoxy(1-¹³C)benzene at a molecular level. Through the use of quantum mechanical calculations, it is possible to model reaction pathways, characterize transient species, and understand the electronic factors that govern reactivity. These theoretical studies offer insights that are complementary to experimental findings, helping to build a comprehensive picture of the compound's chemical behavior.
Transition State Characterization via DFT
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules and has become an essential tool for characterizing the transition states of chemical reactions involving anisole, the unlabeled analogue of 1-Methoxy(1-¹³C)benzene. A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure and energy determine the kinetic feasibility of a reaction pathway.
DFT calculations are particularly valuable in studying electrophilic aromatic substitution (EAS) reactions, which are fundamental to the chemistry of anisole. acs.org For instance, in the chlorination of anisole, computational studies have challenged the textbook two-step mechanism involving a distinct σ-complex (or Wheland intermediate). acs.orgnih.gov Some DFT-based investigations suggest that, in nonpolar solvents and without a Lewis acid catalyst, the reaction may proceed through a concerted single transition state rather than involving a stable arenium ion intermediate. nih.gov
Computational models allow for the direct comparison of different potential mechanistic pathways. In the case of anisole chlorination, DFT calculations can be employed to evaluate the energy profiles of the classical bimolecular mechanism (anisole reacting with a single Cl₂ molecule) against alternative pathways, such as a trimolecular mechanism where a second molecule of Cl₂ or a polar molecule like HCl assists in polarizing the electrophile. acs.orgacs.org By calculating the activation energies for each path, researchers can predict the most likely mechanism under specific conditions. These studies provide compelling evidence that the reaction environment significantly influences the operative mechanism. nih.gov
Table 1: Representative DFT-Calculated Parameters for Anisole Reactions
| Reaction | Parameter | Computational Finding | Significance |
|---|---|---|---|
| Electrophilic Chlorination | Mechanism Comparison | In CCl₄, addition-elimination and concerted pathways can compete with the classic σ-complex mechanism. nih.gov | Challenges the universality of the textbook SEAr mechanism for all conditions. |
| Electrophilic Nitration | Intermediate Structure | The initial π-complex structure precludes significant charge transfer from the benzene ring to the nitronium unit. nih.gov | Refines the understanding of the initial interaction between the aromatic ring and the electrophile. |
| Sulfonation with SO₃ | Role of Dimer | (SO₃)₂ dimers are more reactive with benzene than monomeric SO₃ in nonpolar media. nih.gov | Highlights the importance of the specific form of the reacting species. |
Simulation of Kinetic Isotope Effects
The study of kinetic isotope effects (KIEs) offers deep insight into reaction mechanisms by revealing information about bond breaking and bond formation at the rate-determining step. A KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org For 1-Methoxy(1-¹³C)benzene, substituting the natural abundance ¹²C at the C1 position (the carbon attached to the methoxy group) with ¹³C can produce a measurable ¹³C-KIE.
Computational modeling is a key tool for predicting and interpreting these effects. rutgers.edu The theoretical KIE is calculated by determining the vibrational frequencies of the reactant and the transition state for both the light (¹²C) and heavy (¹³C) isotopologues. The basis of the KIE is the difference in zero-point vibrational energy (ZPVE) between the C-H, C-C, and C-O bonds involving the isotopically labeled carbon. A heavier isotope leads to lower vibrational frequencies and a lower ZPVE. epfl.ch
The magnitude of the KIE depends on how the bonding environment of the isotopic center changes upon moving from the reactant to the transition state.
Normal KIE (k₁₂/k₁₃ > 1): If the bonding to the C1 carbon is weakened in the transition state (e.g., through disruption of aromaticity during an electrophilic attack), the difference in ZPVE between the two isotopologues is smaller in the TS than in the reactant, leading to a lower activation energy for the lighter ¹²C isotopologue and a faster reaction rate.
Inverse KIE (k₁₂/k₁₃ < 1): If the bonding to the C1 carbon becomes stiffer or more constrained in the transition state, the ZPVE difference increases, resulting in a faster rate for the heavier ¹³C isotopologue.
Computational simulations, often using DFT methods, can calculate the rate constants for both isotopologues (k_light and k_heavy) and thereby predict the KIE. acs.org Comparing these simulated KIEs with experimentally measured values allows for the validation or refutation of a proposed transition state structure and reaction mechanism. acs.org
Table 2: Illustrative Principles of KIE Simulation for C1 Position
| Parameter | Description | Impact on KIE |
|---|---|---|
| Zero-Point Energy (ZPE) | The lowest possible energy of a quantum mechanical system. ZPE is lower for the heavier ¹³C isotopologue. | The fundamental source of the KIE; the change in ZPE difference between reactant and TS determines the effect. |
| Vibrational Frequencies | Calculated for bonds connected to the isotopic center (C1) in both the reactant and transition state. | Lower frequencies for ¹³C. The change in these frequencies dictates the change in ZPE. |
| Force Constants | A measure of bond stiffness. Weakened bonds in the TS have lower force constants. | Weakening of bonds to C1 in the TS typically leads to a normal KIE (k₁₂/k₁₃ > 1). |
| Calculated KIE (k₁₂/k₁₃) | The ratio of the rate constant of the ¹²C compound to the ¹³C compound. | A value > 1.0 indicates a normal KIE; < 1.0 indicates an inverse KIE. A value of ~1.0 suggests bonding at C1 is largely unchanged in the TS. |
Elucidation of Electronic Structures and Resonance Interactions
Computational chemistry provides a detailed picture of the electronic structure of 1-Methoxy(1-¹³C)benzene and its parent compound, anisole, explaining the profound influence of the methoxy group on the reactivity of the aromatic ring. The methoxy group exhibits a dual electronic effect: it is weakly electron-withdrawing by induction due to the high electronegativity of the oxygen atom, but it is strongly electron-donating by resonance. quora.com
The resonance effect stems from the delocalization of one of the lone pairs of electrons on the oxygen atom into the π-electron system of the benzene ring. study.comvedantu.com This delocalization is a key factor in the chemistry of anisole. Computational methods can be used to visualize and quantify this effect in several ways:
Resonance Structures: While a qualitative concept, the contributing resonance structures show the buildup of negative charge at the ortho and para positions of the ring, explaining why the methoxy group is an ortho-, para- director for electrophilic aromatic substitution. study.comvedantu.com
Molecular Orbitals: Analysis of the frontier molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO), shows that the electron density is highest at the ortho and para carbons. mdpi.com Since electrophiles attack regions of high electron density, the shape and energy of the HOMO are excellent predictors of reactivity.
Charge Distribution: DFT calculations can determine the partial atomic charges on each atom in the molecule using various population analysis schemes (e.g., Mulliken, Hirshfeld). These calculations quantitatively confirm that the ortho and para positions are more electron-rich than the meta positions, despite all ring carbons carrying a net negative charge relative to the hydrogen atoms in some schemes. mdpi.com
Table 3: Calculated Electronic Properties of Anisole
| Property | Computational Method | Finding | Interpretation |
|---|---|---|---|
| HOMO Energy | DFT (B3LYP/aug-cc-pVDZ) | -6.92 eV mdpi.com | Relatively high energy indicates the molecule is a good electron donor (nucleophile). |
| HOMO Density | DFT | Highest atomic coefficients and electron densities are at the ortho and para positions. mdpi.com | Confirms these sites as the most reactive towards electrophiles. |
| Hirshfeld Charges | DFT | Negative charges are more concentrated on ortho and para carbons compared to meta carbons. mdpi.com | Quantifies the directing effect of the methoxy group. |
| Resonance Effect | Qualitative & Computational | The methoxy group is a strong resonance electron-donating group. study.com | Explains the overall activation of the ring towards electrophilic substitution. |
Applications of 1 Methoxy 1 13c Benzene in Diverse Research Fields
Role in Isotopic Tracing and Fate Studies
Isotopic labeling is a technique used to track the passage of an isotope through a reaction or a system. By replacing a standard ¹²C atom with a ¹³C atom, researchers can follow the labeled atom's trajectory, providing invaluable insights into reaction mechanisms and the transformation of molecules in chemical systems. 1-Methoxy(1-¹³C)benzene is particularly useful for these studies due to the stability of the ¹³C isotope and the well-characterized chemistry of the anisole (B1667542) functional group.
¹³C Labeling in Reaction Pathway Determination
A primary application of 1-Methoxy(1-¹³C)benzene and its isotopologues is in the elucidation of complex chemical reaction pathways. The ¹³C label acts as a beacon, allowing scientists to distinguish the labeled carbon atom from others in the molecule and track its fate in the reaction products. This is often accomplished using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
A notable example involves studies on the pyrolysis of anisole, where site-selective ¹³C-labeling was used to understand its thermal decomposition. In these experiments, anisole labeled at the methoxy (B1213986) carbon (CH₃-¹³CO-C₆H₅) was subjected to high temperatures, and the resulting products were analyzed. The results showed that the ¹³C-labeled methyl group was converted specifically into ¹³C-labeled carbon monoxide (¹³CO) and ¹³C-labeled methane (B114726) (¹³CH₄). This unambiguous tracking demonstrated that the ether bond fission and subsequent reactions followed a specific pathway, which would have been difficult to confirm without the isotopic label.
Table 1: Products from Pyrolysis of Methoxy-¹³C Labeled Anisole
| Labeled Reactant | Observed ¹³C-Labeled Products | Inferred Reaction Step |
|---|---|---|
| Anisole (H₃¹³CO-C₆H₅) | ¹³CO (Carbon Monoxide) | Decomposition of methoxy-derived intermediate |
| Anisole (H₃¹³CO-C₆H₅) | ¹³CH₄ (Methane) | Intermolecular proton/hydride transfer |
| Anisole (H₃¹³CO-C₆H₅) | Unlabeled Benzene (B151609) and Phenol (B47542) | Conservation of the phenyl ring structure |
Studies of Carbon Flow and Transformations in Model Systems
Building on reaction pathway determination, 1-Methoxy(1-¹³C)benzene is instrumental in studying the broader flow of carbon atoms and their transformations within defined chemical systems. These "model systems" can simulate environmental or industrial processes, providing a controlled environment to understand the fate of aromatic compounds.
By introducing 1-Methoxy(1-¹³C)benzene into a system, researchers can monitor its degradation, incorporation into other molecules, or mineralization to CO₂. The distinct mass of the ¹³C isotope allows for clear differentiation between the carbon originating from the tracer and the background carbon already present in the system. This approach is crucial for understanding how pollutants are transformed in the environment or how feedstocks are converted in chemical manufacturing processes. Such studies can reveal the distribution of carbon from the initial labeled compound into various products, quantifying the efficiency of different transformation pathways. oup.com
Development of Advanced Analytical Methodologies
The unique properties of 1-Methoxy(1-¹³C)benzene make it an invaluable tool in the field of analytical chemistry, particularly in mass spectrometry-based techniques. Its primary role is as an internal standard, which is a known quantity of a substance added to a sample to aid in the quantification of a specific analyte.
Standards for Quantitative Analytical Techniques
In quantitative analysis, especially with methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), using a stable isotope-labeled internal standard is considered the gold standard. 1-Methoxy(1-¹³C)benzene is an ideal internal standard for the analysis of its unlabeled counterpart, anisole.
Because it is chemically identical to the analyte (anisole), 1-Methoxy(1-¹³C)benzene behaves in the same way during sample preparation, extraction, and chromatographic separation. However, due to the ¹³C atom, it has a different mass, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer. This co-elution and identical chemical behavior correct for any sample loss or variations in instrument response (matrix effects), leading to highly accurate and precise quantification. nih.gov This is a significant advantage over using a different, but structurally similar, compound as a standard.
Table 2: Comparison of Internal Standard Types
| Feature | ¹³C-Labeled Standard (e.g., 1-Methoxy(1-¹³C)benzene) | Deuterated (²H) Standard | Structural Analog Standard |
|---|---|---|---|
| Chromatographic Co-elution | Nearly identical retention time with analyte | Can have slight shifts in retention time | Different retention time |
| Chemical/Physical Behavior | Identical to analyte | Slightly different due to isotope effect | Different |
| Correction for Matrix Effects | Excellent | Good to Very Good | Moderate to Poor |
| Risk of Isotopic Exchange | None | Possible for some molecules | Not Applicable |
Method Development for Complex Sample Characterization
When analyzing samples with complex matrices, such as environmental water, soil extracts, or industrial process streams, the presence of other compounds can interfere with the detection of the target analyte. This "matrix effect" can suppress or enhance the analyte's signal in a mass spectrometer, leading to inaccurate results.
The use of 1-Methoxy(1-¹³C)benzene helps overcome these challenges during method development. Since the labeled standard is affected by the matrix in the same way as the unlabeled analyte, the ratio of their signals remains constant, even if the absolute signal intensities fluctuate. This allows for the development of robust and reliable analytical methods capable of accurately quantifying trace levels of anisole and related compounds in even the most challenging sample types. nih.gov
Precursor in the Synthesis of Other ¹³C-Labeled Chemical Probes
Beyond its direct use in tracing and as an analytical standard, 1-Methoxy(1-¹³C)benzene serves as a valuable starting material, or precursor, for the synthesis of more complex ¹³C-labeled molecules. rsc.org The benzene ring is a fundamental structure in many pharmaceuticals, agrochemicals, and materials. wikipedia.org Having a version with a ¹³C label in a specific position provides a powerful building block for creating a wide array of labeled chemical probes. researchgate.netresearchgate.net
The methoxy group (-OCH₃) on the benzene ring is an activating group, meaning it makes the ring more susceptible to electrophilic aromatic substitution reactions. This allows for the relatively straightforward addition of other functional groups (such as nitro, halogen, or acyl groups) to the ¹³C-labeled ring. These new, more complex labeled molecules can then be used in their own right as tracers or analytical standards to study more intricate systems. For example, a labeled pharmaceutical could be synthesized to study its metabolism and distribution.
Table 3: Potential Synthetic Transformations of 1-Methoxy(1-¹³C)benzene
| Reaction Type | Typical Reagents | Potential Labeled Product | Application of Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | ¹³C-labeled Nitroanisole | Precursor for labeled anilines and azo dyes |
| Halogenation | Br₂, FeBr₃ | ¹³C-labeled Bromoanisole | Intermediate for Grignard reagents and coupling reactions |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | ¹³C-labeled Methoxyacetophenone | Building block for labeled pharmaceuticals and polymers |
| Demethylation | BBr₃ or HBr | ¹³C-labeled Phenol | Versatile precursor for a wide range of labeled probes |
Synthesis of Phenolic Compounds with Site-Specific ¹³C Enrichment
A primary application of 1-Methoxy(1-¹³C)benzene is in the synthesis of phenolic compounds where the carbon atom of a resulting functional group, or the ipso-carbon if rearrangement occurs, is specifically labeled. The most direct route to a labeled phenol is through the cleavage of the ether bond.
Research into the thermal decomposition (pyrolysis) of anisole selectively labeled at the methoxy carbon (H₃¹³CO-C₆H₅) has demonstrated the formation of phenol alongside other products. researchgate.net In these studies, the ether-bond fission is a key elementary step, leading directly to the production of unlabeled phenol (C₆H₅OH) while the ¹³C label is transferred to other molecules. researchgate.net While in this specific high-temperature process the label is not retained on the phenol, it illustrates the fundamental cleavage reaction.
To produce ¹³C-labeled phenol, chemical demethylation methods are employed. These methods are designed to cleave the methyl group, leaving the oxygen with the aromatic ring. When applied to 1-Methoxy(1-¹³C)benzene, this would theoretically yield phenol and a ¹³C-labeled methyl byproduct. However, the more common synthetic goal is labeling the aromatic ring itself, but the principle of demethylation is central. Standard demethylation reagents used for phenolic ethers include boron tribromide (BBr₃), pyridinium (B92312) chloride, and aluminum chloride (AlCl₃). google.com The application of such reagents provides a controlled chemical pathway to cleave the ether linkage under milder conditions than pyrolysis, which is essential for targeted synthesis. A key benefit of using these methods is the ability to achieve high yields and regioselectivity, which is crucial for the efficient production of valuable isotopically labeled compounds. google.com
The table below summarizes products observed during the pyrolysis of anisole labeled at the methoxy position, illustrating the cleavage of the crucial ether bond.
Table 1: Key Products Identified in the Pyrolysis of 1-Methoxy(1-¹³C)benzene
| Product | Isotopic Label Location | Significance | Source |
|---|---|---|---|
| Phenol | Unlabeled (C₆H₅OH) | Demonstrates cleavage of the ether bond. | researchgate.net |
| Benzene | Unlabeled (C₆H₆) | A primary product from the phenyl group. | researchgate.net |
| Carbon Monoxide | ¹³C-labeled (¹³CO) | Traces the fate of the methoxy carbon. | researchgate.net |
| Methane | ¹³C-labeled (¹³CH₄) | Another fate of the labeled methoxy carbon. | researchgate.net |
Generation of ¹³C-Labeled Aromatic Scaffolds for Research
Beyond the synthesis of simple phenols, 1-Methoxy(1-¹³C)benzene is a precursor for a variety of ¹³C-labeled aromatic scaffolds. These scaffolds are instrumental in mechanistic studies, metabolic pathway analysis, and as building blocks for more complex labeled molecules. nih.gov
The pyrolysis of anisole with a ¹³C-labeled methyl group serves as an example of how this single precursor can be fragmented into fundamental one-carbon (C1) building blocks. researchgate.net The process yields ¹³C-labeled carbon monoxide and ¹³C-labeled methane. researchgate.net These simple, labeled molecules are highly valuable in their own right for use in subsequent syntheses or for studying catalytic processes involving C1 feedstocks.
Furthermore, the aromatic ring of 1-Methoxy(1-¹³C)benzene can be chemically modified to introduce other functional groups, creating a wider array of labeled aromatic scaffolds. A common reaction is the nitration of the aromatic ring. For instance, the nitration of labeled anisole can produce labeled nitroanisole isomers, which can be further transformed. A study on the synthesis of labeled 2,4-dinitroanisole, although using ring-labeled anisole ([¹³C₆]-anisole), demonstrates the chemical feasibility of such transformations. nih.gov Applying this chemistry to 1-Methoxy(1-¹³C)benzene would yield [methoxy-¹³C]-2,4-dinitroanisole. Such functionalized aromatic compounds can then serve as precursors for other labeled molecules, such as diamines or other substituted benzenes, with the ¹³C-label serving as a spectroscopic probe or tracer.
The following table presents examples of ¹³C-labeled scaffolds that can be generated from 1-Methoxy(1-¹³C)benzene through different chemical transformations.
Table 2: Examples of ¹³C-Labeled Aromatic Scaffolds Derived from Labeled Anisole
| Derived Scaffold | Synthetic Method | Potential Research Application | Source |
|---|---|---|---|
| [¹³C]-Carbon Monoxide | Pyrolysis | Tracer in catalysis; C1 chemistry. | researchgate.net |
| [¹³C]-Methane | Pyrolysis | Studying methanogenesis and C-H activation. | researchgate.net |
| [methoxy-¹³C]-2,4-Dinitroanisole | Nitration | Precursor for labeled anilines and other substituted aromatics. | nih.gov |
| [¹³C]-Phenol | Controlled Demethylation | Tracer in metabolic studies of phenolic compounds. | google.comgoogle.com |
Future Directions and Emerging Research Avenues for 1 Methoxy 1 13c Benzene Studies
Integration with Advanced Spectroscopic Platforms
The future utility of 1-Methoxy(1-13C)benzene is intrinsically linked to advancements in spectroscopic techniques that can detect and quantify isotopic labels with greater sensitivity and resolution. wikipedia.org While traditional Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) will remain central, their integration with more advanced platforms will open new research horizons.
High-resolution mass spectrometry techniques, such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) and Orbitrap MS, offer ultra-high mass accuracy and resolving power. researchgate.net These capabilities are crucial for distinguishing the 13C-labeled compound and its metabolic or reaction products from a complex mixture of other molecules, thereby improving compound annotation and reducing ambiguity. researchgate.netacs.org Similarly, advanced NMR techniques, including two-dimensional (2D) NMR and solid-state NMR, can provide more detailed information about the chemical environment and conformational dynamics of the labeled methoxy (B1213986) group. researchgate.net For instance, 1H-13C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments can definitively establish connectivity and trace the 13C label as it moves through a reaction sequence.
Table 1: Advanced Spectroscopic Platforms for 1-Methoxy(1-13C)benzene Analysis
| Spectroscopic Platform | Application in 1-Methoxy(1-13C)benzene Studies | Potential Insights |
|---|---|---|
| High-Resolution MS (e.g., FT-ICR MS) | Tracking the fate of the 13C label in complex biological or environmental samples. researchgate.net | Precise identification of metabolites or degradation products containing the labeled carbon. |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of unknown products by fragmenting the parent ion. | Determination of where the 13C label resides within a larger product molecule. |
| 2D NMR Spectroscopy (e.g., HSQC, HMBC) | Unambiguous assignment of the 13C signal and its correlation to nearby protons. researchgate.net | Detailed structural information and confirmation of the label's position post-reaction. |
| Infrared (IR) Spectroscopy | Detecting shifts in vibrational modes due to the heavier 13C isotope. wikipedia.org | Probing changes in bond strength and the immediate chemical environment of the methoxy group. |
Computational Chemistry Advancements and Predictive Modeling
Computational chemistry is becoming an indispensable tool for designing and interpreting isotope-labeling experiments. Future research will increasingly rely on predictive modeling to optimize the use of 1-Methoxy(1-13C)benzene. nih.govresearchgate.net By simulating reaction pathways and predicting the distribution of isotopologues, researchers can design experiments that are more likely to yield conclusive results. nih.govresearchgate.net
Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict 13C NMR chemical shifts and kinetic isotope effects (KIEs). researchgate.net This allows for the theoretical validation of experimental observations and can help distinguish between competing reaction mechanisms. researchgate.net Furthermore, Monte Carlo algorithms and metabolic flux analysis (MFA) models can simulate the flow of the 13C label through complex biochemical networks. nih.govresearchgate.net This predictive power is invaluable for designing experiments to probe metabolic vulnerabilities in organisms or disease states like cancer. scienmag.com Coupling these computational simulations with experimental data can reveal complex metabolic rewiring that would be invisible to either approach alone. scienmag.com
Table 2: Computational Approaches in 1-Methoxy(1-13C)benzene Research
| Computational Method | Application | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of transition state energies and vibrational frequencies. researchgate.net | Prediction of kinetic isotope effects (KIEs) to support or refute a proposed mechanism. |
| Monte Carlo Simulations | Modeling the distribution of 13C labels in complex reaction networks. nih.govresearchgate.net | Optimization of experimental design and prediction of the most informative labeling patterns. |
| Metabolic Flux Analysis (MFA) | Simulating the flow of the 13C atom through metabolic pathways. | Quantitative understanding of cellular metabolism and identification of active pathways. |
| Quantum Chemistry (e.g., HF, MP2) | Calculation of molecular properties like bond energies and electron distribution. researchgate.net | Fundamental understanding of how 13C labeling affects the physical properties of the anisole (B1667542) molecule. |
Innovative Synthetic Routes for Enhanced Labeling Efficiency
The broader application of 1-Methoxy(1-13C)benzene hinges on the availability of efficient, cost-effective, and sustainable synthetic methods for its production. While traditional methods like the Williamson ether synthesis using a labeled methyl halide and phenol (B47542) are effective, future research will focus on developing innovative routes that offer higher yields, greater selectivity, and improved atom economy.
One promising avenue is the development of catalytic processes that can introduce the 13C-labeled methyl group with high efficiency. This could involve novel catalysts for the methylation of phenol using 13C-labeled methanol (B129727) or other green methylating agents. Another area of innovation lies in "late-stage" functionalization, where the isotopic label is introduced at a later step in a synthetic sequence, minimizing the loss of expensive labeled material. Furthermore, the principles of green chemistry, such as using environmentally benign solvents and reducing waste, are becoming increasingly important. proquest.com Future synthetic strategies will likely incorporate these principles, for example, by developing one-pot procedures that reduce the number of purification steps and minimize solvent use. proquest.com
Table 3: Comparison of Synthetic Strategies for Isotopic Labeling
| Strategy | Traditional Approach | Innovative/Future Direction |
|---|---|---|
| Precursor | [13C]Methyl iodide + Phenol | [13C]Methanol, [13C]CO2, or other green C1 sources |
| Reaction Type | Stoichiometric Williamson ether synthesis. beilstein-journals.org | Catalytic methylation, enzymatic synthesis, or late-stage functionalization. |
| Efficiency | Often requires multiple steps and purification, potentially lowering overall yield. | Aims for higher yields, one-pot procedures, and improved atom economy. proquest.com |
| Sustainability | May use hazardous reagents and organic solvents. | Focus on biodegradable surfactants, aqueous reaction media, and reduced E-Factors. proquest.com |
Exploration in New Mechanistic Paradigms
The primary strength of 1-Methoxy(1-13C)benzene is its ability to serve as a mechanistic tracer. Future research will leverage this capability to explore increasingly complex and subtle reaction mechanisms that are currently poorly understood. The distinct mass of the 13C atom allows its fate to be followed unequivocally through rearrangements, fragmentations, and intermolecular transfers.
A key application is in distinguishing between competing reaction pathways, such as radical versus ionic mechanisms. For example, studies on the pyrolysis of 13C-labeled anisole have already challenged long-held assumptions by demonstrating a heterolytic mechanism for carbon monoxide generation, contrasting with the previously accepted homolytic pathway via a phenoxy radical. researchgate.net This demonstrates the power of isotopic labeling to reveal entirely new mechanistic paradigms. Similarly, 1-Methoxy(1-13C)benzene can be used to study photocatalytic degradation pathways, differentiating between attack at the methyl group versus the aromatic ring. researchgate.net As new catalytic systems and reaction types are discovered, including those involving complex radical-crossover processes, this labeled compound will be an essential tool for mapping the flow of atoms and energy, thereby providing a level of mechanistic detail that is otherwise unattainable. acs.org
Table 4: Mechanistic Questions Addressable with 1-Methoxy(1-13C)benzene
| Mechanistic Paradigm | Research Question | How 1-Methoxy(1-13C)benzene Provides Insight |
|---|---|---|
| Pyrolysis and Combustion | What are the primary fragmentation pathways of anisole at high temperatures? | Traces the 13C-methoxy carbon to specific products like 13CO or 13CH4, revealing the initial bond-breaking events. researchgate.net |
| Photocatalysis | Does degradation occur via oxidation of the methyl group or hydroxylation of the ring? | Determines the distribution of the 13C label in the final products, quantifying the contribution of each pathway. researchgate.net |
| Catalytic Rearrangements | Does the methoxy group migrate intramolecularly or intermolecularly? | Analysis of product mixtures for 13C scrambling can distinguish between these two possibilities. |
| Metabolic Biotransformation | Is the methyl group of anisole cleaved (O-demethylation) or does the ring undergo oxidation first? | Follows the 13C label into metabolites like formaldehyde (B43269) or labeled phenol derivatives. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
